

7-Fluoro-1-methyl-1H-indazol-3-ylamine mechanism of action

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Compound of Interest

Compound Name: 7-Fluoro-1-methyl-1H-indazol-3-ylamine

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An In-Depth Technical Guide to the Hypothesized Mechanism of Action of **7-Fluoro-1-methyl-1H-indazol-3-ylamine**

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4] Specifically, the 1H-indazole-3-amine scaffold has garnered significant attention for its role as a potent hinge-binding motif in various protein kinases, leading to the development of numerous therapeutics, particularly in oncology.[5] This guide focuses on **7-Fluoro-1-methyl-1H-indazol-3-ylamine**, a specific derivative of this important class. While direct experimental data on the precise mechanism of action for this exact molecule is not extensively published, this document synthesizes the wealth of information available for structurally related analogs to propose a well-founded, hypothetical mechanism of action. We will explore the likely role of **7-Fluoro-1-methyl-1H-indazol-3-ylamine** as a competitive ATP inhibitor of protein kinases, detail the experimental methodologies required to validate this hypothesis, and provide a framework for its further investigation in drug discovery.

Introduction: The Prominence of the Indazole Scaffold in Drug Discovery

Indazole derivatives are a class of heterocyclic aromatic compounds that have demonstrated a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, and potent anti-tumor effects.[4][6] The fusion of a benzene and pyrazole ring creates a bicyclic system that is amenable to substitution at various positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This chemical tractability has made the indazole core a frequent starting point for the design of novel therapeutics.

A key subset of this family, the 1H-indazole-3-amines, has been particularly successful in the realm of kinase inhibition.[5] Kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, playing a critical role in cellular signaling pathways that regulate growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The 1H-indazole-3-amine moiety has proven to be an effective "hinge-binder," anchoring small molecules into the ATP-binding pocket of various kinases.[5] Marketed drugs such as Entrectinib (an ALK inhibitor) and a multitude of clinical candidates are built upon this foundational structure.[1]

Given this extensive precedent, it is highly probable that **7-Fluoro-1-methyl-1H-indazol-3-ylamine** also functions as a kinase inhibitor. The specific substitutions on this molecule—a fluorine atom at the 7-position and a methyl group at the 1-position—are expected to modulate its target selectivity and potency. The electron-withdrawing fluorine can influence pKa and hydrogen bonding interactions, while the N1-methylation prevents tautomerization and can provide advantageous steric and electronic properties for binding to specific kinase pockets.

Hypothesized Mechanism of Action: Competitive ATP Inhibition of Protein Kinases

We hypothesize that **7-Fluoro-1-methyl-1H-indazol-3-ylamine** acts as a Type I kinase inhibitor, competitively binding to the ATP pocket of one or more protein kinases. This mechanism is common to many indazole-based inhibitors.

The Kinase ATP-Binding Site

The ATP-binding site of a kinase is a highly conserved region, yet subtle differences in its architecture across the kinome allow for the development of selective inhibitors. Key features of this pocket include:

- The Hinge Region: A flexible loop of amino acids that connects the N-terminal and C-terminal lobes of the kinase domain. It forms critical hydrogen bonds with the adenine ring of ATP.
- The Hydrophobic Pocket: A region that accommodates the ribose and triphosphate groups of ATP.
- The Selectivity Pocket: A region of the binding site that exhibits greater variability among different kinases.

The Role of the 1H-Indazole-3-amine Scaffold

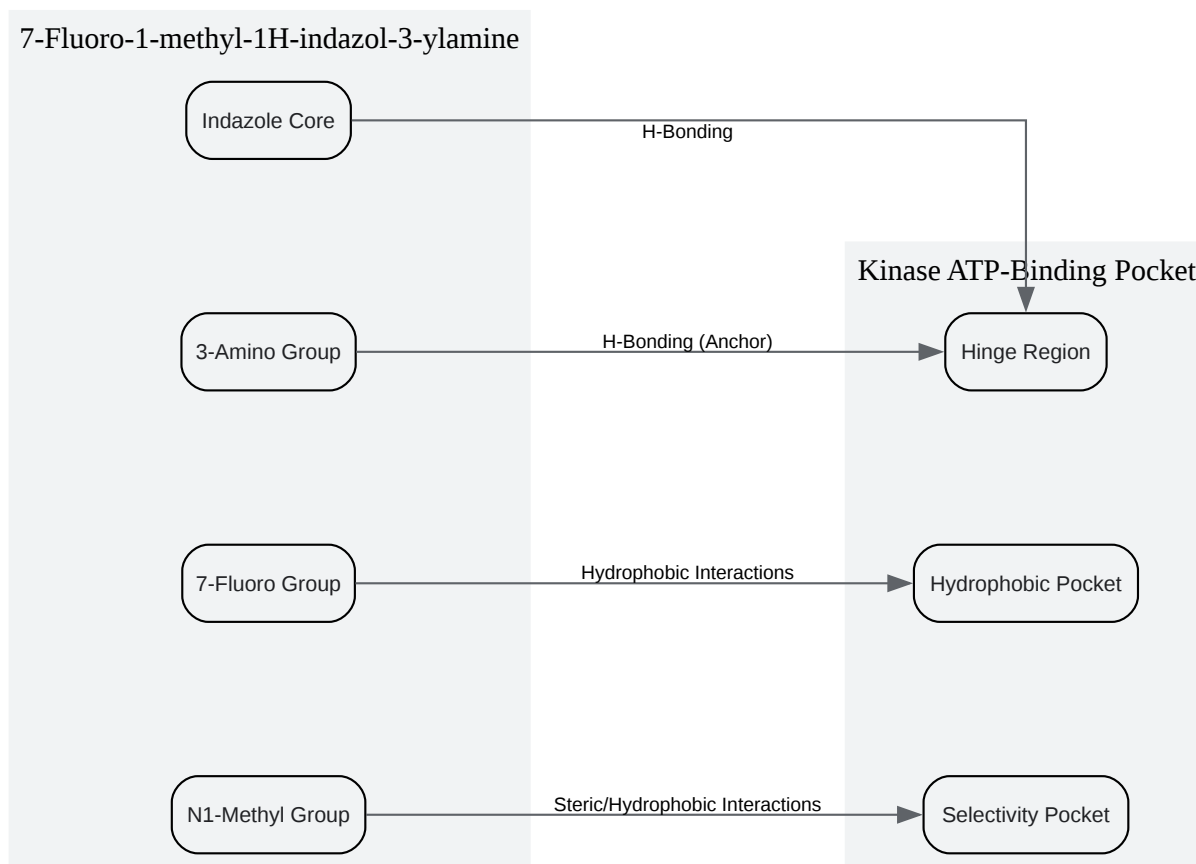
The 1H-indazole-3-amine core is perfectly suited to interact with the hinge region. The nitrogen atoms of the indazole ring and the 3-amino group can act as both hydrogen bond donors and acceptors, mimicking the interactions of the adenine base of ATP. This anchoring interaction is crucial for the high-affinity binding of many indazole-based inhibitors.

Proposed Binding Mode of 7-Fluoro-1-methyl-1H-indazol-3-ylamine

Based on the binding modes of other indazole-based kinase inhibitors, we propose the following interactions for **7-Fluoro-1-methyl-1H-indazol-3-ylamine** within a kinase ATP-binding pocket:

- The 3-amino group and the N2 of the indazole ring will form hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues.
- The fluorinated benzene ring will occupy a hydrophobic region of the ATP-binding site. The 7-fluoro substituent may form favorable interactions with specific residues or alter the overall electronic properties of the ring system to enhance binding.
- The N1-methyl group will likely be oriented towards the solvent-exposed region or a specific hydrophobic pocket, influencing the compound's selectivity profile.

This proposed binding mode is depicted in the following logical diagram:



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Caption: Proposed interaction map of **7-Fluoro-1-methyl-1H-indazol-3-ylamine** within a kinase active site.

Experimental Validation of the Hypothesized Mechanism

To confirm the hypothesized mechanism of action and identify the specific kinase target(s) of **7-Fluoro-1-methyl-1H-indazol-3-ylamine**, a systematic experimental approach is required. The following protocols outline the key steps in this process.

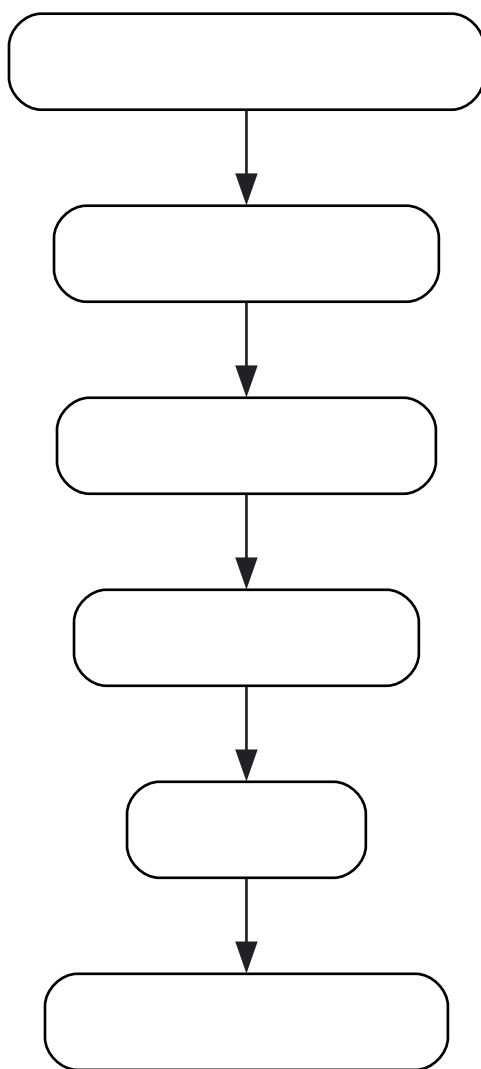
Kinase Panel Screening

The first step is to perform a broad screen against a panel of diverse protein kinases to identify potential targets.

Protocol: In Vitro Kinase Panel Screen

- **Compound Preparation:** Prepare a stock solution of **7-Fluoro-1-methyl-1H-indazol-3-ylamine** in 100% DMSO. A typical starting concentration is 10 mM.
- **Kinase Panel Selection:** Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a panel of several hundred kinases from different families.
- **Assay Conditions:** The assay is typically performed at a fixed concentration of the compound (e.g., 1 μ M or 10 μ M) and at an ATP concentration close to the K_m for each kinase.
- **Detection:** Kinase activity is measured using various methods, such as radiometric assays (^{33}P -ATP) or fluorescence-based assays that detect product formation or ATP depletion.
- **Data Analysis:** The results are expressed as the percentage of inhibition of kinase activity relative to a DMSO control. "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., >50% or >80%).

The workflow for this initial screen can be visualized as follows:



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